molecular formula C20H15ClFN5O2S B11260877 N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11260877
M. Wt: 443.9 g/mol
InChI Key: LBCZPMSPWKCFBB-UHFFFAOYSA-N
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Description

N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves the following steps:

    Formation of the Triazolothiazole Core: This is achieved by the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The triazolothiazole core is then subjected to substitution reactions with 2-chlorophenyl and 3-fluorophenyl groups using suitable halogenated precursors and catalysts.

    Amidation: The final step involves the amidation of the substituted triazolothiazole with ethylenediamine under controlled temperature and pH conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated precursors, amines, thiols, catalysts like palladium or copper.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazolothiazole compounds.

Scientific Research Applications

N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: Used in the study of enzyme inhibition, particularly carbonic anhydrase and cholinesterase inhibitors.

    Pharmaceutical Development: Investigated for its potential use in drug design and development for treating various diseases.

    Chemical Biology: Employed in the study of molecular interactions and pathways in biological systems.

Mechanism of Action

The mechanism of action of N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s triazolothiazole core allows it to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

Uniqueness

N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure imparts distinct pharmacological properties and enhances its potential as a therapeutic agent compared to other triazolothiazole derivatives.

Properties

Molecular Formula

C20H15ClFN5O2S

Molecular Weight

443.9 g/mol

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C20H15ClFN5O2S/c21-15-6-1-2-7-16(15)24-19(29)18(28)23-9-8-14-11-30-20-25-17(26-27(14)20)12-4-3-5-13(22)10-12/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29)

InChI Key

LBCZPMSPWKCFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)Cl

Origin of Product

United States

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